molecular formula C22H17N3O4 B10883238 2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B10883238
M. Wt: 387.4 g/mol
InChI Key: SJVXAFRORUKUCC-UHFFFAOYSA-N
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Description

2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole is a complex organic compound with a molecular formula of C22H17N3O4 This compound is notable for its unique structure, which includes a phenyl group, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 3,5-dimethylphenol with 4-chloronitrobenzene to form 4-(3,5-dimethylphenoxy)-3-nitrobenzene. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide undergoes cyclization with phenyl isocyanate to yield the target compound .

Chemical Reactions Analysis

2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-[4-(3,5-Dimethylphenoxy)-3-aminophenyl]-5-phenyl-1,3,4-oxadiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(3,5-Dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

2-[4-(3,5-dimethylphenoxy)-3-nitrophenyl]-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C22H17N3O4/c1-14-10-15(2)12-18(11-14)28-20-9-8-17(13-19(20)25(26)27)22-24-23-21(29-22)16-6-4-3-5-7-16/h3-13H,1-2H3

InChI Key

SJVXAFRORUKUCC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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